6-Deoxydaunomycin
Description
Structure
3D Structure
Properties
CAS No. |
71800-91-4 |
|---|---|
Molecular Formula |
C27H29NO9 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11,16,18-19,23,30,32,34H,8-10,28H2,1-3H3/t11-,16-,18-,19-,23+,27-/m0/s1 |
InChI Key |
ZCLQMQOBRBUQOR-GRRPPOEGSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Synonyms |
11-deoxydaunomycin |
Origin of Product |
United States |
Synthetic and Biosynthetic Methodologies for 6 Deoxydaunomycin and Its Derivatives
Chemical Synthesis Approaches
Chemical synthesis provides versatile routes to access 6-deoxyanthracyclinones and their glycosylated derivatives, including 6-deoxydaunomycin. These approaches often involve multi-step procedures focusing on the construction of the complex tetracyclic core and the stereoselective attachment of the sugar moiety.
Total Synthesis Strategies of 6-Deoxyanthracyclinones
Total synthesis strategies for 6-deoxyanthracyclinones, the aglycone portion of 6-deoxyanthracyclines, have been explored using various methodologies. One approach involves the use of Diels-Alder reactions, utilizing starting materials like naphthazarin derivatives to construct the BC-rings of the anthracycline skeleton. oup.com For instance, naphthazarin monopivalate has been used in a route involving chemoselective reduction and dehydration to yield a key tricyclic quinone intermediate for 6-deoxyanthracyclinone synthesis. oup.com Total syntheses of 6-deoxyanthracyclines such as α-citoromycinone and 4-demethoxy-6-deoxydaunomycinone have been reported, with some approaches employing Diels-Alder reactions. oup.com Regiospecific total synthesis of 6-deoxyanthracyclines, including 4-demethoxy-6-deoxydaunorubicin and 6-deoxycarminomycin, has also been achieved. researchgate.net These syntheses often rely on the coupling of lithionaphthalene derivatives with appropriately functionalized cyclic precursors to build the tetracyclic system. researchgate.net
Regioselective Synthesis of Key 6-Deoxyanthracyclinone Intermediates
Achieving regioselectivity is crucial in the synthesis of complex molecules like 6-deoxyanthracyclinones to ensure the correct placement of functional groups. A regioselective synthesis of a tricyclic quinone, identified as a useful 6-deoxyanthracyclinone precursor, has been reported. oup.com This synthesis involved the preparation of a key intermediate, 2-ethylenedioxy-9-pivaloyloxy-1,2,3,4-tetrahydro-anthracene-5,8-dione, through chemoselective reduction and dehydration steps. oup.com The tricyclic quinone intermediate demonstrated utility in the preparation of the aglycone of 4-demethoxy-6-deoxydaunomycin. oup.com Another regioselective approach to 6-deoxyanthracyclinones involves the coupling of lithionaphthalene derivatives with specific lactone precursors. rsc.orgrsc.org This strategy has been applied to the synthesis of 6-deoxycarminomycin, providing a general route to 6-deoxyanthracyclinones substituted in the D-ring. rsc.orgrsc.org
Novel Synthetic Routes to 6-Deoxydaunomycin Analogs (e.g., Pyrrolino derivatives)
Derivatization Strategies for Structural Modification
Derivatization is a common strategy to modify the structure of existing compounds, including 6-deoxydaunomycin or its precursors, to tune their properties. This can involve introducing new functional groups, altering existing ones, or attaching other molecular entities like sugars. While direct derivatization strategies specifically for 6-deoxydaunomycin were not prominently featured, the concept of derivatization in chemical synthesis is broadly applied to improve analytical capabilities, alter physical and chemical properties, and enhance sensitivity or selectivity. spectroscopyonline.com In the context of anthracyclines, structural modifications often focus on the aglycone or the sugar moiety to impact activity or reduce toxicity. For example, studies on the redox chemistry of 5-deoxydaunomycin involve its reduction to a hydroquinone (B1673460) form, highlighting how alterations can affect chemical behavior. acs.org The synthesis of 6-deoxy-6-(N,N,N-trialkylammonio)curdlan derivatives demonstrates regioselective derivatization at the C-6 position of a carbohydrate scaffold, suggesting potential strategies for modifying sugar components in anthracyclines. nih.gov
Biosynthetic Pathways and Engineering
Understanding the natural biosynthesis of anthracyclines provides insights into how these complex molecules are assembled in living organisms, primarily Streptomyces species. This knowledge can be leveraged for biosynthetic engineering to produce existing or novel anthracyclines and their derivatives.
Elucidation of Anthracycline Polyketide Biosynthesis Precursor Stages
Anthracyclines are a class of aromatic polyketides biosynthesized by type II polyketide synthases (PKSs). f1000research.comnih.govsciepublish.com The biosynthesis typically begins with the loading of an α-carboxylated precursor, often acetate (B1210297), onto an acyl carrier protein (ACP). f1000research.com This is followed by iterative elongation using malonyl-coenzyme A (CoA) extender units, building a nascent poly-β-keto chain. f1000research.com The assembly of these building blocks is catalyzed by the minimal PKS. core.ac.uk Following chain elongation, ketoreductases (KRs), aromatases (AROs), and cyclases (CYCs) act together to process the poly-β-keto intermediate into the defined polyketide core, which is the aglycone scaffold. f1000research.comsciepublish.com The regiospecific cyclization of the nascent polyketide intermediate is a key step in forming the aromatic rings. f1000research.com The first ring cyclization patterns can vary, influenced by the specific AROs/CYCs involved. f1000research.com
The biosynthetic stages of anthracyclines can be broadly divided into polyketide and post-polyketide steps. nih.gov Early intermediates in anthracycline biosynthesis are derived from highly reactive polyketide chains. core.ac.uk For instance, aklanonic acid is a known precursor for several anthracyclines. nih.gov The biosynthesis of the nogalamycin (B1679386) aglycone, which is formed from ten acetate units, is considered analogous to the biosynthesis of aklavinone. google.com Elucidation of anthracyclinone biosynthesis has been advanced by cloning and expressing genes from different Streptomyces species involved in producing anthracyclines like nogalamycin, daunomycin, and aclacinomycin. nih.gov This allows for the investigation of products formed after the introduction of specific genes, helping to map the biosynthetic steps and the enzymes responsible for building the anthracyclinone structure. nih.gov The minimal PKS plays a role in the assembly of the polyketide chain, and studies involving the expression of minimal PKS genes from different anthracycline producers in heterologous hosts have provided insights into factors influencing starter unit selection and regioselectivity of cyclization. core.ac.uk
Enzymatic Conversions in Deoxyanthracycline Biosynthesis (e.g., DauP, DauK, DoxA Activities)
The biosynthesis of anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922), which are deoxyanthracyclines containing a deoxy sugar moiety, involves a series of enzymatic tailoring steps acting on the polyketide backbone and the attached glycoside. Key enzymes involved in the later stages of this pathway, particularly in Streptomyces species, include DauP, DauK, and DoxA. While these enzymes are well-characterized for their roles in converting intermediates such as rhodomycin (B1170733) D and 13-deoxydaunorubicin into daunorubicin and doxorubicin, their direct involvement in the biosynthesis of 6-deoxydaunomycin (11-deoxydaunorubicin), which lacks a hydroxyl group at position 11, is not explicitly detailed in the provided information. The absence of the 11-hydroxyl group is likely determined during the initial polyketide synthesis or by modifying enzymes acting on the aglycone before glycosylation.
However, understanding the activities of DauP, DauK, and DoxA provides insight into the enzymatic potential within anthracycline biosynthetic pathways for modifying the core structure.
DauP: This enzyme functions as a rhodomycin D esterase. Its activity involves the removal of a carbomethoxy group from intermediates in the pathway, such as rhodomycin D, to form 10-carboxy-13-deoxycarminomycin. fishersci.caasm.orgresearchgate.net
DauK: DauK is an anthracycline 4-O-methyltransferase. It catalyzes the methylation at the 4-hydroxyl position of various anthracycline intermediates, including rhodomycin D, 10-carboxy-13-deoxycarminomycin, and 13-deoxycarminomycin (B1664541), leading to the formation of their 4-O-methylated counterparts like 4-O-methylrhodomycin D, 10-carboxy-13-deoxydaunorubicin, and 13-deoxydaunorubicin, respectively. fishersci.caasm.orgresearchgate.net This indicates a relatively broad substrate specificity for DauK within the anthracycline series. fishersci.caasm.orgresearchgate.net
DoxA: DoxA is a cytochrome P-450 enzyme that catalyzes multiple oxidative and hydroxylative reactions in the biosynthesis of daunorubicin and doxorubicin. fishersci.caasm.orgresearchgate.netresearchgate.netgenome.jp Its activities include the hydroxylation of 13-deoxycarminomycin and 13-deoxydaunorubicin to their respective 13-dihydro forms (13-dihydrocarminomycin and 13-dihydrodaunorubicin), followed by oxidation of these 13-dihydro intermediates to the 13-keto forms (carminomycin and daunorubicin). fishersci.caasm.orgresearchgate.net Crucially, DoxA also catalyzes the C-14 hydroxylation of daunorubicin to produce doxorubicin. fishersci.caasm.orgresearchgate.netresearchgate.net Studies have shown that DoxA exhibits a preference for 4-methoxy anthracycline intermediates (like 13-deoxydaunorubicin and 13-dihydrodaunorubicin) over their 4-hydroxy analogues. genome.jp
Research using recombinant Streptomyces lividans strains expressing combinations of dauP, dauK, and doxA genes from Streptomyces sp. strain C5 has demonstrated their sufficiency and necessity for converting rhodomycin D to doxorubicin. fishersci.caasm.orgresearchgate.netresearchgate.net Experiments showed that cultures containing dauP, dauK, and doxA could convert 100% of added rhodomycin D to doxorubicin. fishersci.caasm.orgresearchgate.netresearchgate.net Extracts containing only DauK and DauP were sufficient for the formation of 13-deoxydaunorubicin from rhodomycin D, indicating that DoxA is required for subsequent oxidation steps leading to daunorubicin and doxorubicin. fishersci.caasm.orgresearchgate.net
| Enzyme | Primary Activity Described | Substrates (Examples) | Products (Examples) |
|---|---|---|---|
| DauP | Esterase | Rhodomycin D | 10-carboxy-13-deoxycarminomycin |
| DauK | 4-O-methyltransferase | Rhodomycin D, 13-deoxycarminomycin | 4-O-methylrhodomycin D, 13-deoxydaunorubicin |
| DoxA | C-13 Hydroxylase/Oxidase, C-14 Hydroxylase | 13-deoxydaunorubicin, 13-dihydrodaunorubicin, Daunorubicin | 13-dihydrodaunorubicin, Daunorubicin, Doxorubicin |
Combinatorial Biosynthesis Approaches for Novel 6-Deoxydaunomycin Analogs
Combinatorial biosynthesis is a powerful strategy for generating structural diversity in natural products, including anthracyclines, by manipulating the genes involved in their biosynthesis. nih.govgrantome.comrsc.orgcaister.comnih.govnih.govnih.gov This approach involves creating novel combinations of biosynthetic genes or engineering existing enzymes to produce new compounds or analogs of existing ones. nih.gov For anthracyclines, combinatorial biosynthesis can target different parts of the molecule, including the polyketide aglycone and the attached sugar moiety.
Key strategies in combinatorial biosynthesis of anthracycline analogs that could be applied to generate novel 6-deoxydaunomycin analogs include:
Modification of the Aglycone Biosynthesis: The anthracycline aglycone backbone is synthesized by type II polyketide synthases (PKS). nih.govresearchgate.netwikipedia.orgnih.gov By interchanging or modifying genes encoding PKS components or associated tailoring enzymes (such as cyclases, aromatases, and oxygenases), it is possible to alter the structure of the aglycone. nih.govgrantome.comnih.gov For instance, introducing genes from pathways that produce aglycones lacking specific hydroxyl groups or with different ring structures could potentially lead to novel 6-deoxydaunomycin analogs with modifications in the tetracyclic system.
Glycodiversification: The sugar moiety attached to the anthracycline aglycone significantly impacts the compound's biological activity. grantome.comnih.gov Combinatorial biosynthesis can be used to alter the type of deoxysugar attached or introduce modified sugars. This is achieved by manipulating genes involved in the biosynthesis of TDP-deoxysugars and the glycosyltransferases that attach these sugars to the aglycone. caister.comnih.govnih.gov Using flexible glycosyltransferases or co-expressing genes for different deoxysugar biosynthetic pathways with the aglycone-producing machinery can lead to the production of hybrid glycosides with novel sugar moieties attached to the anthracyclinone core, including potentially a 6-deoxydaunomycin aglycone. caister.comnih.gov
Manipulation of Tailoring Enzymes: Beyond the PKS and glycosylation steps, tailoring enzymes like methyltransferases, hydroxylases, and reductases introduce further modifications to the anthracycline structure. nih.govnih.gov Introducing heterologous tailoring enzyme genes or modifying the substrate specificity of native enzymes through protein engineering can lead to the production of analogs with altered functional groups at specific positions. nih.gov While DauP, DauK, and DoxA are involved in modifications at positions other than C-11, other tailoring enzymes exist in anthracycline pathways that could be targeted to influence the presence or absence of functionalities, potentially contributing to the generation of 6-deoxydaunomycin analogs or further modifying 6-deoxydaunomycin itself.
Combinatorial biosynthesis often involves the expression of gene sets from different biosynthetic pathways in a heterologous host, such as Streptomyces lividans or Streptomyces venezuelae, which are amenable to genetic manipulation. fishersci.caasm.orgresearchgate.netresearchgate.netcaister.comnih.gov This allows for the production of hybrid molecules that are not found in nature. caister.comnih.gov The successful application of these strategies has led to the generation of numerous novel anthracyclinones and glycosylated anthracycline analogs, demonstrating the potential of combinatorial biosynthesis for expanding the chemical space of this important class of compounds. nih.govnih.gov
Molecular and Cellular Mechanisms of Action of 6 Deoxydaunomycin
DNA Interaction Profiles
6-Deoxydaunomycin interacts with DNA through a combination of intercalation and minor groove binding, leading to structural changes in the DNA helix. These interactions are influenced by the compound's chemical structure, including its amino sugar moiety.
Intercalation Mechanisms and Binding Energetics
Intercalation involves the insertion of the planar aromatic chromophore of 6-deoxydaunomycin between adjacent DNA base pairs. This process is a hallmark of anthracycline-DNA interaction. The intercalation is stabilized by stacking interactions between the drug's aromatic rings and the DNA bases above and below the intercalation site. uibk.ac.at While specific binding energetics for 6-deoxydaunomycin are not extensively detailed in the provided results, studies on related anthracyclines like daunomycin indicate that intercalation is an energetically favorable process. acs.org The stability of the intercalated complex is influenced by factors including hydrogen bonding and van der Waals contacts. nih.gov The removal of the hydroxyl group at position 6 in 6-deoxydaunomycin, compared to daunomycin, affects the conformation of the A ring, which can influence the stability of the glycosidic bond and potentially the intercalation process. cdnsciencepub.com
Sequence Selectivity in DNA Binding (e.g., Preference for 5'-CGA-3' Steps)
Anthracyclines, including daunomycin, exhibit sequence selectivity in their DNA binding. Daunomycin, for instance, has shown a preference for 5'-CGA-3' steps in B-form DNA. uibk.ac.at While direct information on the sequence selectivity of 6-deoxydaunomycin is limited in the provided context, it is plausible that it shares some sequence preferences with its parent compound, daunomycin, given their structural similarities. Studies on anthracycline-DNA complexes suggest that sequence specificity can arise from the specific interactions, including hydrogen bonding, between the drug and the DNA bases at or near the intercalation site and in the minor groove. nih.govresearchgate.net
Structural Perturbations to DNA Helix (e.g., Unwinding, Minor Groove Widening)
The intercalation of anthracyclines like 6-deoxydaunomycin into the DNA helix causes structural distortions. Intercalation leads to unwinding of the DNA helix at the binding site. Additionally, anthracycline binding, particularly the positioning of the amino sugar in the minor groove, can cause widening of the minor groove. uibk.ac.atresearchgate.net For daunomycin, intercalation has been shown to lead to a widening of the minor groove. uibk.ac.at These structural perturbations can affect the accessibility of DNA to proteins involved in replication, transcription, and repair.
Hydrogen Bonding Interactions with DNA
Hydrogen bonding is a crucial component of the interaction between anthracyclines and DNA, contributing to both binding affinity and sequence selectivity. nih.govnih.govebi.ac.uk Hydrogen bonds can form between functional groups on the anthracycline molecule (such as hydroxyl groups and the amino group on the sugar) and the DNA bases or the phosphate (B84403) backbone. uibk.ac.atiastate.edugatech.edupnas.orggatech.edu For instance, the 9-hydroxyl group of daunomycin can form hydrogen bonds with guanine (B1146940) bases. gatech.edu The amino sugar can also form hydrogen bonds within the minor groove. mdpi.comgatech.edu Intramolecular hydrogen bonds within the anthracycline molecule itself can also influence its conformation and interaction with DNA. pnas.org
Topoisomerase Modulation
Beyond direct DNA binding, 6-deoxydaunomycin, like other anthracyclines, is known to modulate the activity of topoisomerase enzymes, particularly Topoisomerase II. researchgate.netdrugbank.commdpi.comdntb.gov.ua Topoisomerases are essential enzymes that regulate DNA topology by creating temporary breaks in DNA strands to relieve torsional stress during processes like replication and transcription. numberanalytics.combldpharm.commicrobenotes.com Topoisomerase II creates double-strand breaks. numberanalytics.combldpharm.commdpi.com Anthracyclines act as topoisomerase poisons by stabilizing the transient covalent complex formed between the topoisomerase enzyme and cleaved DNA. biochempeg.comdrugbank.comnumberanalytics.commdpi.com This stabilization prevents the religation of the DNA strands, leading to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis. researchgate.netdrugbank.comnumberanalytics.commdpi.com While the primary mechanism involves stabilizing the Topoisomerase II-DNA complex, some minor groove binders can also interfere with Topoisomerase II activity. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 6-Deoxydaunomycin | Not readily available in search results, typically requires specific database search or literature review beyond the scope of this tool. |
| Daunomycin | 30303 |
| Doxorubicin (B1662922) | 31703 |
| Topoisomerase I | Not applicable (enzyme) |
| Topoisomerase II | Not applicable (enzyme) |
| DNA | Not applicable (biomolecule) |
| Nogalamycin (B1679386) | 16127882 |
| Idarubicin (B193468) | 441363 |
| Epirubicin | 439366 |
| Distamycin | 135395131 |
| Hoechst 33258 | 3613 |
| 4',6-diamidine-2-phenylindole (DAPI) | 65107 |
Data Table: Illustrative DNA Binding Properties (Based on Daunomycin as a related compound)
| Property | Observation (Based on Daunomycin) | Source(s) |
| Intercalation Site | Between base pairs, often at CpG steps. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Minor Groove Interaction | Amino sugar located in the minor groove. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Sequence Preference | Preference for 5'-CGA-3' steps observed for daunomycin. uibk.ac.at | uibk.ac.at |
| Minor Groove Widening | Observed upon intercalation of daunomycin. uibk.ac.at | uibk.ac.at |
| Topoisomerase II Activity | Inhibited by stabilization of the DNA-enzyme complex. drugbank.commdpi.com | drugbank.commdpi.com |
Inhibition of Topoisomerase II (Topo II) and Isozyme Specificity (e.g., Topo IIα)
Topoisomerase II (Topo II) is another essential enzyme that manages DNA topology, specifically by creating transient double-strand breaks, passing another DNA duplex through the break, and then re-ligating the strands mdpi.compatsnap.comnih.gov. This ATP-dependent process is vital for decatenation (separating linked DNA circles) and chromosome segregation during cell division nih.govufl.edu. Topo II exists in two main isoforms in humans, Topo IIα and Topo IIβ nih.govufl.edunih.gov.
Topo II has been identified as a primary target of anthracyclines, a class of compounds structurally related to 6-Deoxydaunomycin semanticscholar.orgnih.gov. These drugs inhibit Topo II by stabilizing the intermediate cleavage complex, effectively trapping the enzyme on the DNA and preventing the re-ligation of broken strands mdpi.comwikipedia.orgsemanticscholar.orgnih.gov. This leads to the accumulation of double-strand breaks, which can trigger cell death pathways mdpi.comsemanticscholar.org.
While many Topo II poisons show similar patterns of DNA cleavage with both Topo IIα and Topo IIβ, suggesting a minor role for isozyme specificity in cleavage site selection for some drug classes, other compounds can exhibit distinct preferences nih.gov. For instance, some studies on Topo II poisons have shown distinctly different DNA cleavage intensity patterns with each topoisomerase II isozyme, indicating that the isozymes can play a major role in DNA cleavage site selection for certain classes of inhibitors nih.gov. The specific inhibitory effects of 6-Deoxydaunomycin on Topo II isozymes, particularly Topo IIα, align with the known mechanisms of action for anthracyclines semanticscholar.orgnih.gov.
Formation and Stabilization of DNA-Topoisomerase Cleavable Complexes
A key mechanism by which many topoisomerase inhibitors, including anthracyclines, exert their cytotoxic effects is by promoting the formation and stabilization of DNA-topoisomerase cleavable complexes nih.govuobabylon.edu.iq. Topoisomerases normally form transient covalent complexes with DNA during their catalytic cycle, where a tyrosine residue in the enzyme attacks the DNA backbone, creating a break and forming a phosphotyrosyl bond oncohemakey.comfrontiersin.orgusp.br. This intermediate allows for the manipulation of DNA topology before the enzyme re-ligates the break oncohemakey.comfrontiersin.org.
In the presence of topoisomerase poisons like anthracyclines, this transient complex is stabilized, preventing the re-ligation step mdpi.comwikipedia.orgsemanticscholar.orgnih.gov. The drug molecule is thought to bind at the interface between the enzyme and the cleaved DNA, effectively trapping the enzyme in a covalent linkage to the broken DNA strand nih.govoncohemakey.comresearchgate.net. This stabilized "cleavage complex" is a cytotoxic lesion, as it impedes DNA replication and transcription, ultimately leading to DNA damage and cell death wikipedia.orgnih.govoncohemakey.com. The selectivity and strength of drug binding within the cleavage site are influenced by interactions such as stacking of the drug with DNA bases flanking the cleavage site and hydrogen bonds with the topoisomerase enzyme oncohemakey.com.
Influence of Structural Modifications on Topoisomerase Inhibition
Specific modifications, such as substitutions at the C-14 position or on the 3'-N position of the sugar moiety, can impact drug activity by affecting factors like drug uptake, intercalation strength, and the ability to induce cleavable complex formation usp.brresearchgate.net. For example, substitution at the C-14 position has been shown to inhibit drug activity in purified systems but can enhance cytotoxicity by aiding drug uptake researchgate.net. Substitutions on the 3'-N position of the sugar ring can either inhibit intercalation or Topo II-targeting activity depending on the nature of the substituent researchgate.net. These findings highlight the intricate relationship between the chemical structure of anthracyclines and their ability to interact with and inhibit topoisomerase enzymes semanticscholar.orgnih.govresearchgate.net.
Other Molecular Interactions and Cellular Consequences
Beyond their direct effects on topoisomerase enzymes, anthracyclines, including structural analogues like 6-Deoxydaunomycin, can also influence other fundamental cellular processes.
Inhibition of Nucleic Acid Synthesis (RNA and DNA)
Anthracyclines are known to inhibit the synthesis of both RNA and DNA researchgate.netluc.edu. Their ability to intercalate into DNA is believed to play a significant role in this inhibition biomedpharmajournal.orgluc.edu. By inserting themselves between DNA base pairs, these compounds can disrupt the template function of DNA, which is essential for the activity of polymerases responsible for synthesizing new nucleic acid strands luc.edu.
Structure Activity Relationship Sar Studies of 6 Deoxydaunomycin and Analogs
Elucidation of Key Pharmacophores and Structural Determinants for Biological Activity
The biological activity of anthracyclines is intrinsically linked to their ability to interact with DNA and topoisomerase II. Key pharmacophoric features responsible for these interactions include the planar aromatic system of the aglycone, which intercalates between DNA base pairs, and the amino sugar moiety, which interacts with the minor groove of DNA and the topoisomerase II enzyme researchgate.netresearchgate.net. The hydroxyl groups on the aglycone also play a role in DNA binding through hydrogen bonding researchgate.net. Studies have suggested that the mode of drug-DNA interaction is more critical than the strength of drug binding alone for the induction of topoisomerase II-mediated DNA cleavage researchgate.net.
Impact of Glycoside and A-Ring Modifications
Modifications to the glycoside and the A-ring of the anthracycline structure can significantly influence the compound's biological properties, including enzymatic stability, DNA binding affinity, and topoisomerase inhibitory activity.
Influence of 6-Deoxy Substitution on Enzymatic Stability (e.g., Reductive Deglycosidation)
The presence of a 6-deoxy substitution, as in 6-deoxydaunomycin, has been shown to confer resistance to enzymatic reductive deglycosidation researchgate.net. This is a significant finding because reductive deglycosidation is a metabolic process that can convert anthracyclines into inactive aglycones, particularly under hypoxic conditions researchgate.net. The stability of the glycosidic bond in 6-deoxy derivatives appears to be influenced by the conformation of the alicyclic ring, with stereoelectronic effects playing a role in the kinetics of sugar detachment cdnsciencepub.com.
Effects of Amino Sugar Modifications (e.g., 3'-N Position) on DNA Binding and Topoisomerase Activity
The amino sugar moiety, typically L-daunosamine in daunorubicin (B1662515) and 6-deoxydaunomycin, is crucial for the interaction with DNA and topoisomerase II drugbank.comnih.gov. Modifications to the amino sugar, such as at the 3'-N position, can impact DNA binding affinity and the ability to stabilize the DNA-topoisomerase II complex drugbank.comnih.gov. For example, the amino group on the glycoside residue can enhance binding to DNA by increasing the contribution of the polyelectrolyte effect nih.gov. Studies on rebeccamycin (B1679247) analogs, which also contain a carbohydrate side chain, have shown that replacing a hydroxyl group with an amino group on the glycoside can enhance DNA binding nih.gov.
Role of Fluorination on Anthracycline Activity
The introduction of fluorine atoms into the anthracycline structure has been explored as a strategy to modulate their activity and properties researchgate.netacs.orgrsc.org. Fluorination can affect various aspects, including acidity, basicity, solubility, lipophilicity, stability, and hydrogen bonding interactions rsc.org. While some fluorinated derivatives have shown promising activity, the impact of fluorination is highly dependent on the position of the fluorine atom researchgate.netacs.org. For instance, fluorination on the aglycone or sugar moiety has been investigated with the aim of improving affinity for DNA intercalation sites or altering the electronic environment of key functional groups researchgate.net. Some fluorinated derivatives have been reported to be less active than their parent compounds, although the difference in specific potency might be less pronounced nih.gov.
Aglycone Modifications and their Biological Correlates
Modifications to the aglycone portion of anthracyclines can also significantly alter their biological activity researchgate.netacs.org. The aglycone contains the chromophore responsible for intercalation into DNA researchgate.net. Changes in the substitution pattern of the anthraquinone (B42736) system and the cyclohexene (B86901) ring can affect the conformation of the molecule and its interaction with DNA and enzymes cdnsciencepub.com. For instance, modifications to the hydroxyl groups on the aglycone can influence DNA binding researchgate.net. The presence or absence of a methoxy (B1213986) group at the C-4 position of the aglycone has also been linked to differences in properties, including potential cardiotoxicity biomedpharmajournal.org. Derivatives with altered aglycone structures have shown variations in their ability to induce DNA breaks and their cytotoxic potency researchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 6-Deoxydaunomycin | 13893693 |
| Daunorubicin | 30303 |
| Doxorubicin (B1662922) | 31703 |
| Idarubicin (B193468) | 441343 |
| Epirubicin | 41867 |
| Rebeccamycin | 60732 |
| 5-Iminodaunorubicin | 6450049 |
| 11-Deoxydaunorubicin | 13893693 |
| 4-Demethoxydaunorubicin | 441343 |
| 4'-Epidoxorubicin | 41867 |
| 4'-Deoxy-4'-iododoxorubicin | 6435691 |
Data Tables Based on the provided text, specific quantitative data suitable for interactive tables is limited. However, the text describes qualitative relationships and findings that can be summarized.
Table 1: Influence of 6-Deoxy Substitution on Enzymatic Stability
| Modification | Impact on Reductive Deglycosidation | Source(s) |
| 6-Deoxy substitution | Confers resistance | researchgate.net |
Table 2: Impact of Amino Sugar Modifications on DNA Binding and Topoisomerase Activity
| Modification to Amino Sugar (e.g., 3'-N) | Impact on DNA Binding | Impact on Topoisomerase Activity | Source(s) |
| Modifications (general) | Can influence | Can influence | drugbank.com |
| Amino group presence | Can enhance | Can stabilize DNA-TopoII complex | nih.gov |
Table 3: Role of Fluorination in Anthracycline Activity
| Modification (Fluorination Position) | Potential Impact | Source(s) |
| Various positions | Modulate activity, stability, lipophilicity, etc. | researchgate.netacs.orgrsc.org |
| C-2' of sugar (specific stereochemistry) | Necessary for activity (in some analogs) | acs.org |
| C-9 side chain | Less active than parent compounds (in some examples) | nih.gov |
Table 4: Stereochemical Considerations
| Structural Feature | Impact | Source(s) |
| Specific stereochemistry | Critical for DNA/TopoII interaction | acs.org |
| Conformation of alicyclic ring | Impacts glycosidic bond stability | cdnsciencepub.com |
Table 5: Aglycone Modifications
| Modification to Aglycone (Examples) | Potential Impact | Source(s) |
| Hydroxyl groups | Influence DNA binding | researchgate.net |
| C-4 methoxy group presence/absence | Linked to differing properties (e.g., cardiotoxicity) | biomedpharmajournal.org |
| Altered structures (general) | Variations in DNA break induction, cytotoxicity | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Deoxydaunomycin Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activity. This approach transforms chemical structures into numerical descriptors, such as parameters related to lipophilicity (e.g., log P), electronic properties (e.g., Hammett constants), and steric effects (e.g., Taft constants). These descriptors are then used in statistical methods, like regression analysis, to create predictive models. The goal of QSAR is to predict the activity of new, untested compounds and to gain insights into which structural features are most important for biological activity.
While general principles of QSAR modeling for drug design and anthracyclines are well-established, specific detailed QSAR studies focusing exclusively on a series of 6-Deoxydaunomycin derivatives with comprehensive data tables were not prominently found in the provided search results. However, QSAR methodologies, including 2D and 3D approaches, have been applied to various compound series to predict biological activities like anticancer effects.
A typical QSAR workflow involves defining a dataset of compounds with known structures and biological activities, calculating molecular descriptors that quantify various structural and physicochemical properties, building a statistical model that relates the descriptors to the activity, and validating the model's predictive power. Interpretable QSAR models can highlight the specific chemical properties that significantly influence biological effects.
For 6-Deoxydaunomycin derivatives, a QSAR study would involve synthesizing or identifying a series of analogs with variations in the 6-deoxy position or other parts of the molecule. Biological activity data (e.g., IC50 values against cancer cell lines) would be collected. Molecular descriptors would be computed for each compound. Statistical models would then be developed to find relationships between the descriptors and the observed activity. For instance, changes in lipophilicity due to substituents could affect cellular uptake, while electronic or steric changes near the DNA intercalation site or the glycosidic bond could influence binding affinity or enzymatic stability.
Although specific data tables for a QSAR study on 6-Deoxydaunomycin derivatives are not available in the search results, such a study, if conducted, would typically involve tables presenting:
Compound Structures: Chemical structures or representations of the 6-deoxydaunomycin derivatives.
Molecular Descriptors: Numerical values for selected physicochemical and structural descriptors for each compound.
Biological Activity Data: Experimental measurements of biological activity (e.g., IC50, Ki).
The QSAR model would then be expressed as a mathematical equation linking the biological activity to the molecular descriptors, often accompanied by statistical parameters indicating the model's goodness-of-fit and predictive ability (e.g., R², Q²).
Preclinical Biological Activity and Efficacy in Model Systems
In Vitro Cytotoxicity Profiles
The cytotoxic activity of 6-Deoxydaunomycin has been assessed across a range of cancer cell lines to determine its potency and spectrum of activity. These studies often involve comparing its effects to those of parent anthracyclines like daunorubicin (B1662515) and doxorubicin (B1662922), as well as other related analogs. Factors influencing its cellular uptake have also been explored to understand their contribution to the observed cytotoxicity.
Activity in Various Cancer Cell Lines
Research has indicated that 6-Deoxydaunomycin exhibits cytotoxic activity in various cancer cell lines. While specific data on 6-Deoxydaunomycin's activity across a broad panel of cell lines is not extensively detailed in the provided search results, studies on related anthracycline analogs offer insights into the types of cancer cells that are generally responsive to this class of compounds. Anthracyclines are known to have a wide spectrum of activity against various human cancers. researchgate.netnih.gov For example, studies on other anthracycline derivatives have evaluated their cytotoxicity in cell lines such as human myelogenous leukemia (K562), human melanoma (MelJuSo), and human osteosarcoma (U2OS) cells. nih.gov Additionally, investigations into the cytotoxicity of various compounds, including anthracycline-like structures or compounds tested alongside anthracyclines, have utilized cell lines derived from breast cancer (MDA-MB-231, MCF-7), colorectal cancer (HCT116, SW480), and leukemia (HL-60). frontiersin.orgnih.govjapsonline.combmrat.org
Comparative Cytotoxicity with Parent Anthracyclines and Other Analogs
Comparative studies are crucial for understanding the relative potency of 6-Deoxydaunomycin. Some research suggests that certain structural modifications, such as those found in 6-deoxy derivatives, can influence resistance to enzymatic reductive deglycosidation, a process that inactivates anthracyclines under hypoxic conditions. researchgate.net This suggests a potential advantage for 6-deoxydaunomycin in certain tumor microenvironments.
While direct comparative data specifically for 6-Deoxydaunomycin against a wide range of parent anthracyclines is limited in the provided snippets, studies comparing other anthracycline analogs provide a framework for such evaluations. For instance, a study comparing five anthracyclines (doxorubicin, daunorubicin, epirubicin, esorubicin, and idarubicin) in human and rat hepatocytes showed varying ranks of toxicity depending on the cell type. nih.gov Another study evaluating new anthracycline derivatives found that some compounds had similar or even greater cytotoxic effects than doxorubicin in tested cell lines. nih.gov Specifically, one study mentioned that an azetidine (B1206935) analog (compound 6, which is structurally related to anthracyclines) proved equally effective to doxorubicin, while other cyclic amines were more cytotoxic. nih.gov This highlights that structural variations can significantly impact cytotoxic potency compared to parent compounds.
A study on a daunosaminyl glycoside, a component related to anthracyclines, showed similar cytotoxicity to daunorubicin in HeLa cells. researchgate.net This suggests that modifications or related structures can retain comparable activity to the parent drug.
Factors Influencing In Vitro Cytotoxicity (e.g., Cellular Uptake)
Cellular uptake is a significant factor influencing the in vitro cytotoxicity of anthracyclines and their analogs. The ability of a compound to enter cancer cells affects its intracellular concentration and, consequently, its therapeutic effect. Studies on various drug delivery systems and compounds have demonstrated the importance of cellular uptake mechanisms, such as diffusion and endocytosis, in determining cytotoxicity. nih.govresearchgate.netmdpi.comnih.govdovepress.com
For example, research on doxorubicin delivery systems has shown that cellular uptake can be improved by loading the drug into nanoparticles, particularly in cancer cell lines overexpressing P-glycoprotein, a common mediator of multidrug resistance. nih.gov This improved uptake correlated with increased cytotoxicity. nih.gov Similarly, studies on G-quadruplex nanostructures linked to fluoropyrimidines demonstrated that these structures facilitated the transport of the drug into cancer cells, leading to an increased cytotoxic effect. mdpi.com
While specific details on the cellular uptake of 6-Deoxydaunomycin are not provided, the general principles observed with other anthracyclines and cytotoxic agents suggest that its uptake into cancer cells would be a critical determinant of its in vitro potency. The lipophilicity of anthracycline analogs, such as idarubicin (B193468) (a 4-demethoxy derivative of daunorubicin), has been linked to increased cellular uptake and potentially stronger cytotoxic effects. biorxiv.org
In Vivo Anticancer Efficacy in Preclinical Animal Models
Evaluating the in vivo efficacy of 6-Deoxydaunomycin in preclinical animal models is essential to assess its potential as a therapeutic agent in a more complex biological system. These studies provide information on its ability to inhibit tumor growth and improve survival in living organisms.
Studies in Murine Experimental Leukemia Models
Murine models of leukemia, including experimental leukemia models, are commonly used to evaluate the efficacy of potential anticancer drugs, particularly for hematological malignancies. nih.govwjgnet.comnih.gov These models can involve the transplantation of leukemia cell lines or primary patient cells into immunocompromised mice (xenograft models) or the use of genetically engineered mouse models that spontaneously develop leukemia. nih.govwjgnet.comnih.gov
Anthracyclines, including daunorubicin, have established activity in the treatment of leukemia and have been evaluated in murine leukemia models. nih.govprobes-drugs.org While direct studies specifically detailing the efficacy of 6-Deoxydaunomycin in murine experimental leukemia models are not prominently featured in the provided search results, the context of anthracycline research suggests that such models would be relevant for its evaluation. Studies on other anthracycline analogs, such as 4'-deoxy-4'-iododoxorubicin, have shown cytotoxicity against doxorubicin-resistant murine leukemia cells and have been selected for further preclinical development. researchgate.net This indicates that modified anthracyclines can demonstrate efficacy in challenging leukemia models.
Murine models of acute myeloid leukemia (AML) are particularly relevant, and various models exist, including those using cell lines like L1210 and P388, which were historically used for screening chemotherapeutic agents. nih.gov More recent models involve the transplantation of human AML cells into immunodeficient mice or the use of transgenic models expressing AML-associated fusion genes. nih.govwjgnet.com
Efficacy in Other Preclinical Tumor Xenograft Models
Preclinical tumor xenograft models, where human cancer cells or tumor tissue are implanted into immunocompromised mice, are widely used to assess the in vivo efficacy of anticancer compounds against solid tumors. nih.govnih.govprobiocdmo.comnih.govmathewsopenaccess.comnih.govmdpi.comd-nb.infofredhutch.org These models aim to mimic the human tumor microenvironment and provide insights into a drug's ability to inhibit tumor growth, reduce tumor volume, or increase survival. mdpi.comd-nb.info
While specific data on 6-Deoxydaunomycin in various tumor xenograft models is not extensively detailed, the search results provide examples of how other anticancer agents and anthracycline-related compounds are evaluated in such models. For instance, studies have investigated the efficacy of compounds in xenograft models derived from lung cancer (A549 cells), brain tumors (Daoy cells), colorectal cancer (COLO 205 cells), and other tumor types. nih.govnih.govnih.govfredhutch.org These studies typically measure tumor growth inhibition and, in some cases, assess effects on survival. nih.govnih.govnih.gov
The evaluation of novel anthracycline analogs in tumor xenograft models is a standard practice in preclinical oncology research. researchgate.net For example, a study on a novel 9-aminoanthracycline, amrubicin, mentioned its tumor-selective toxicity in human tumor xenograft models, including lung and gastric cancers. researchgate.net This underscores the importance of xenograft studies in demonstrating the in vivo potential of anthracycline derivatives.
Data Tables
However, based on the information regarding comparative cytotoxicity, a conceptual table illustrating the type of data that would be generated in comparative studies can be presented.
| Compound | Cell Line 1 (e.g., Leukemia) IC50 (µM) | Cell Line 2 (e.g., Solid Tumor) IC50 (µM) | Notes |
| Daunorubicin | Value X | Value Y | Parent compound for comparison |
| Doxorubicin | Value A | Value B | Another common anthracycline for comparison |
| 6-Deoxydaunomycin | Value Z | Value W | Data from specific studies would fill this in |
| Other Analog (e.g., Idarubicin) | Value P | Value Q | Example of a modified anthracycline with known activity biorxiv.org |
Similarly, for in vivo studies, a conceptual table for tumor xenograft models would look like this:
| Compound | Tumor Model (e.g., Murine Leukemia, Human Xenograft) | Efficacy Endpoint (e.g., Tumor Volume, Survival) | Results (e.g., % Tumor Growth Inhibition, Increased Survival Time) |
| 6-Deoxydaunomycin | Model Type 1 | Endpoint A | Specific data from studies would be included here |
| 6-Deoxydaunomycin | Model Type 2 | Endpoint B | Specific data from studies would be included here |
| Comparator (e.g., Daunorubicin) | Corresponding Model Type | Corresponding Endpoint | Comparative results |
These tables are illustrative of the kind of data generated in preclinical studies of anthracyclines and their analogs, rather than containing specific data for 6-Deoxydaunomycin from the provided sources.
Detailed Research Findings
Detailed research findings on 6-Deoxydaunomycin from the provided search results are limited. However, the searches offer insights into the methodologies and types of findings typically reported for anthracycline preclinical evaluation.
For in vitro studies, research findings often include IC50 values (half-maximal inhibitory concentration) which quantify the potency of a compound in inhibiting cell growth. nih.govfrontiersin.orgjapsonline.comresearchgate.net Studies may also investigate the mechanism of action, such as interference with DNA synthesis or interaction with topoisomerase II, which are known targets for anthracyclines. researchgate.netnih.gov The influence of factors like cellular uptake and metabolism on cytotoxicity are also key areas of investigation. nih.govnih.govcapes.gov.br
In vivo research findings typically involve assessing tumor growth over time, measuring tumor volume or weight, and evaluating the effect on animal survival. nih.govnih.govnih.gov Tumor growth inhibition (TGI) percentages are often calculated. nih.gov Studies may also examine the impact of the compound on specific molecular targets within the tumor or assess changes in tumor microenvironment. biorxiv.orgnih.gov
Given the limited specific data on 6-Deoxydaunomycin in the provided snippets, a detailed exposition of its unique research findings is not possible based solely on these sources. The information primarily provides a general overview of the preclinical evaluation process for anthracyclines and related compounds.
Modulation of Biological Activity through Derivatization (e.g., 2-pyrrolino-13-deoxyanthracyclines)
Structural modifications of anthracyclines, such as derivatization, can significantly influence their biological activity, including efficacy and toxicity profiles. The mechanism of action of anthracyclines typically involves DNA intercalation and inhibition of topoisomerase II. mdpi.com
Novel 2-pyrrolino-13-deoxyanthracyclines represent a class of derivatives designed to potentially offer enhanced anticancer efficacy with reduced toxicity compared to parent compounds. mdpi.com This class includes compounds such as 2-pyrrolino-13-deoxydoxorubicin, 2-pyrrolino-13-deoxydaunorubicin, 2-pyrrolino-13-deoxyepirubicin, and 2-pyrrolino-13-deoxyidarubicin. mdpi.com These derivatives aim to retain the core mechanism of action while benefiting from structural alterations. mdpi.com
Studies have explored the impact of the 2-pyrrolino modification. For instance, the 2-pyrrolino modification of doxorubicin has been shown to increase its anticancer activity significantly in vitro, with reported increases of 500-1000-fold. However, this specific modification also led to excessive toxicity, limiting its clinical applicability. mdpi.com
The combination of 2-pyrrolino-13-deoxyanthracyclines with 13-deoxyanthracyclines has been investigated for potential synergistic therapeutic effects, aiming for increased potency and efficacy without a proportional increase in toxicity. google.comipindia.gov.in Preclinical testing using cell lines, such as the HT1080 fibrosarcoma cell line, has been employed to measure inhibitory concentrations (IC50s and IC10s) to assess the anti-cell proliferative action of these compounds and their combinations. google.com
Data on the synthesis and biological evaluation of 13-deoxyanthracyclines, including their activity in preclinical models like the P-388 mouse leukemia screen, have indicated that these compounds can retain antitumor activity comparable in efficacy and potency to their parent compounds. nih.gov
Mechanisms of Resistance to 6 Deoxydaunomycin in Preclinical Models
Role of Enzymatic Reductive Deglycosidation in Resistance
Enzymatic reductive deglycosidation is a metabolic process that can lead to the inactivation of anthracyclines. This reaction involves the cleavage of the glycosidic bond, releasing the aglycone and a sugar moiety. The resulting aglycones are generally less cytotoxic than the parent compounds. Research indicates that structural modifications, such as the absence of a hydroxyl group at the C-6 position as in 6-deoxy derivatives, can influence the susceptibility of anthracyclines to this enzymatic process. Specifically, certain structural modifications, such as those found in 6-deoxy derivatives, are associated with resistance to enzymic reductive deglycosidation, a reaction that converts anthracyclines into inactive compounds under hypoxic conditions. researchgate.net
Cellular Efflux Mechanisms and Multidrug Transporters in Drug Resistance
Cellular efflux mechanisms, mediated by multidrug transporters, play a significant role in the development of resistance to various chemotherapeutic agents, including anthracyclines. These transporters are membrane proteins that actively pump drugs out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. researchgate.netnih.govjournalagent.com Multidrug resistance (MDR) can arise from the overexpression of these efflux pumps. nih.govjournalagent.com
Several families of efflux pumps are implicated in multidrug resistance, including the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). wikipedia.orgresearchprotocols.org In the context of anthracyclines, the ABC transporter P-glycoprotein (ABCB1) is well-known for its ability to extrude these drugs from cancer cells. imrpress.comacs.org Another ABC transporter, Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), has also been shown to be responsible for resistance against a diversity of cytotoxic agents, including anthracyclines, in studies using resistant cell lines. imrpress.com High levels of MDR pumps have been observed in cancer stem cells and contribute to drug resistance. mdpi.com While specific data on the interaction of 6-Deoxydaunomycin with these transporters is limited in the provided snippets, the general role of efflux pumps in conferring resistance to anthracyclines suggests this is a likely mechanism contributing to 6-Deoxydaunomycin resistance in preclinical models.
Alterations in Topoisomerase Activity and Expression Levels in Resistant Cells
DNA topoisomerases are nuclear enzymes that are essential for regulating DNA topology during processes such as replication and transcription. nih.govnih.gov Anthracyclines, including daunorubicin (B1662515), are known to target Topoisomerase II (Top2), stabilizing the Top2-DNA cleavage complex and leading to DNA double-strand breaks, which are cytotoxic lesions. nih.govwikipedia.org Resistance to anthracyclines is often associated with alterations in Topoisomerase II, such as decreased expression or activity levels of the enzyme. acs.orgnih.gov
Resistance to topoisomerase inhibitors can also involve mechanisms affecting Topoisomerase I (Top1), although anthracyclines primarily target Top2. mdpi.comnih.gov Alterations in Top1 gene mutation or ubiquitin proteasomal pathway-mediated degradation of Top1 have been proposed as mechanisms of resistance to Top1 inhibitors like camptothecin. oncotarget.com While direct evidence linking 6-Deoxydaunomycin resistance specifically to topoisomerase alterations is not detailed in the provided information, the established role of topoisomerases as targets for anthracyclines and the observed alterations in these enzymes in resistance to related drugs suggest that this mechanism could also be relevant for 6-Deoxydaunomycin.
Strategies to Circumvent Resistance in Preclinical Settings
Strategies to overcome drug resistance in preclinical models often focus on counteracting the identified resistance mechanisms. Given the significant role of efflux pumps in anthracycline resistance, approaches aimed at modulating the activity of these transporters have been investigated. Efflux pump inhibitors (EPIs) are compounds that can block the function of efflux pumps, thereby increasing the intracellular concentration of the co-administered drug and restoring sensitivity in resistant cells. journalagent.comresearchprotocols.orgmdpi.com
Advanced Drug Design Strategies for 6 Deoxydaunomycin Derivatives
Prodrug Design and Development for Modified Properties
Prodrugs are biologically inert or less active derivatives of drug molecules that undergo enzymatic or chemical transformation in vivo to release the active parent drug. This approach is a well-established strategy to address undesirable physicochemical, pharmaceutical, biopharmaceutical, and pharmacokinetic limitations of parent drugs, thereby enhancing their therapeutic index. slideshare.netnih.govmdpi.comresearchgate.netwuxiapptec.comjetir.orgcentralasianstudies.org Prodrug design can improve properties such as solubility, stability, absorption, and bioavailability, and can also be used to improve drug targeting. slideshare.netnih.govresearchgate.netwuxiapptec.comjetir.org
Strategies for Enhanced Delivery and Bioreversibility in Preclinical Models
Prodrug strategies are employed to enhance the delivery of active compounds to target tissues, including the central nervous system (CNS) and tumors, while minimizing systemic toxicity. nih.govwuxiapptec.comcentralasianstudies.orgnih.govnih.gov For instance, prodrugs have been designed to preferentially deliver a drug to the CNS, resulting in enhanced drug concentrations in cerebrospinal fluid (CSF) and brain tissue compared to the parent drug. nih.gov Similarly, prodrugs can be designed to enhance tumor delivery by utilizing promoieties that are cleaved by enzymes enriched in the tumor microenvironment. nih.gov This approach can lead to a significantly enhanced drug concentration ratio in tumor cells compared to plasma. nih.gov
The concept of bioreversibility is central to prodrug design, ensuring that the inactive prodrug is efficiently converted back to the active drug at the desired site of action. This conversion can occur through enzymatic or chemical transformations. nih.govresearchgate.netcentralasianstudies.org Preclinical models are essential for evaluating the effectiveness of these strategies, assessing parameters such as tissue distribution, bioconversion efficiency, and antitumor activity with reduced toxicity. wuxiapptec.comnih.gov For example, preclinical studies have shown that daily dosing of certain prodrugs can eliminate tumors without significant weight loss or overt toxicity. nih.gov
Enzyme-Activated Prodrug Concepts
Enzyme-activated prodrugs are designed to exploit specific enzymes that are overexpressed or uniquely present in diseased tissues, such as tumors. ijnrd.orgtaylorfrancis.com This targeted activation minimizes systemic exposure of healthy tissues to the active drug, thereby reducing off-target toxicity and improving the therapeutic window. ijnrd.orgtaylorfrancis.com The design involves conjugating the active drug to a promoiety that serves as a substrate for the target enzyme. Upon enzymatic cleavage, the active drug is released at the site of action. ijnrd.org
Various enzymes can be utilized for prodrug activation, including carboxylesterases, thymidine (B127349) kinase, thymidylate phosphorylase, cytochrome P450 enzymes, and glutathione (B108866) S-transferases. ijnrd.orgmedicinesinformation.co.nz Understanding the enzymology of prodrug activation is critical for designing effective and selective enzyme-activated prodrugs. ijnrd.org Examples of enzyme-activated prodrugs include those activated by enzymes overexpressed in cancer cells, such as β-glucuronidases and matrix metalloproteinases (MMPs). mdpi.com Strategies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT) and Virus-Directed Enzyme Prodrug Therapy (VDEPT) are advanced concepts that aim to localize an activating enzyme at the tumor site to cleave a subsequently administered prodrug. mdpi.comresearchgate.nettaylorfrancis.com
Computational Drug Design Approaches
Computational drug design, also known as computer-aided drug design (CADD), plays a vital role in accelerating the drug discovery and development process for compounds like 6-Deoxydaunomycin derivatives. mccollegeonline.co.injddtonline.infonih.gov CADD techniques utilize computational chemistry to predict how a molecular structure relates to its activity and interacts with its biological target. mccollegeonline.co.innih.gov These methods can be applied at various stages of drug discovery, from identifying potential lead compounds to optimizing their properties. mccollegeonline.co.injddtonline.info
Molecular Docking and Virtual Screening Applications
Molecular docking is a key computational technique used in structure-based drug design to predict the preferred orientation (binding mode) of a small molecule (ligand) when bound to a biological target, such as a protein or DNA. tau.edu.ngresearchgate.net It aims to predict the strength of the interaction and the binding affinity between the ligand and its target. mccollegeonline.co.intau.edu.ng Molecular docking plays a crucial role in predicting the interactions of small molecules with the binding site of a protein of interest, aiding in the design of more effective and specific drugs. tau.edu.ng
Virtual screening (VS) is a computational method that screens large libraries of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. nih.govhri.res.indomainex.co.uk VS can be performed using molecular docking, where compounds are docked into the target's binding site and ranked based on their predicted binding affinity. researchgate.nethri.res.indomainex.co.uk This in silico approach significantly reduces the number of compounds that need to be synthesized and experimentally tested, thereby saving time and resources in the drug discovery pipeline. nih.govdomainex.co.uk Tools like PyRx are examples of software used for virtual screening and molecular docking. tau.edu.ngsourceforge.io
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) relies on the three-dimensional (3D) structure of the biological target to design and optimize new therapeutic agents. nih.govphiladelphia.edu.jodrugdiscoverynews.comnih.gov This approach seeks to understand the molecular interactions between a drug candidate and its target at an atomic level, facilitating the rational design of molecules that fit precisely into the binding site with high affinity and specificity. drugdiscoverynews.comnih.gov
The process typically begins with determining the 3D structure of the target protein using experimental techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy. nih.govdrugdiscoverynews.comnih.govdromicslabs.com If experimental structures are not available, computational methods like homology modeling can be used to predict the structure. mccollegeonline.co.innih.govnih.gov Once the structure is known, computational techniques such as molecular docking and molecular dynamics simulations are employed to identify potential binding sites, predict ligand binding modes, and estimate binding affinities. nih.govresearchgate.netdrugdiscoverynews.com SBDD is a powerful approach that has contributed to the discovery of several successful drugs. nih.govdromicslabs.com
Ligand-Based Drug Design (LBDD) Methods
Key methodologies in LBDD include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling. philadelphia.edu.jodromicslabs.comslideshare.netnih.gov QSAR methods develop mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity, allowing for the prediction of activity for new compounds. philadelphia.edu.joslideshare.netnih.govmdpi.com Pharmacophore models represent the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a specific target. philadelphia.edu.jodromicslabs.comslideshare.netmdpi.com These models can be used to screen databases of compounds to identify molecules that are likely to bind to the target, even without knowing the target's structure. dromicslabs.comslideshare.net LBDD is a valuable approach for identifying and optimizing lead compounds based on the properties of known active molecules. nih.gov
Due to the strict requirement to focus solely on the chemical compound 6-Deoxydaunomycin and adhere precisely to the provided outline, and based on the available search results, it is not possible to generate a comprehensive article with detailed, scientifically accurate content for each specified section. The search results provide general information on molecular dynamics simulations and preclinical combination therapies, including discussions of synergistic effects and quantification methods like the Chou-Talalay method for various compounds, but lack specific research findings pertaining directly to 6-Deoxydaunomycin or its derivatives within the scope of sections 7.2.4, 7.3, 7.3.1, and 7.3.2.
While 6-deoxy derivatives of anthracyclines are mentioned in the context of resistance to enzymatic reductive deglycosidation researchgate.net, detailed studies involving molecular dynamics simulations of their target interactions or preclinical combination studies demonstrating synergistic effects and utilizing specific quantification methods for 6-Deoxydaunomycin were not found in the provided search results.
Therefore, generating thorough and informative content strictly following the outline and focusing solely on 6-Deoxydaunomycin is not feasible with the current information.
Future Directions in 6 Deoxydaunomycin Research
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of anthracyclines, including 6-Deoxydaunomycin, often involves complex multi-step processes. Future research in this area is focused on developing more efficient, regioselective, and stereospecific synthetic methodologies. Existing approaches to anthracyclinone synthesis, the aglycone part of anthracyclines, often rely on annulation strategies to build the tetracyclic core nih.gov. Regiospecific approaches to 6-deoxyanthracyclinones have been reported, leading to the synthesis of novel anthracyclines like 4-demethoxy-6-deoxydaunorubicin. researchgate.netresearchgate.net
Novel synthetic strategies are being explored, such as those using polynuclear arenes as starting templates for global functionalization to rapidly access the anthracycline framework. nih.gov The development of new synthetic organic reactions and reagents, particularly those that are regio- and stereospecific, is crucial for the efficient large-scale synthesis of complex natural products and their analogs like 6-Deoxydaunomycin. pharm.or.jp Flow-based synthesis methods are also being investigated for the preparation of key intermediates like leuco-quinizarins, which could potentially be integrated into more efficient total synthesis routes for anthracyclines. acs.org Future efforts will likely involve optimizing these novel pathways to improve yields, reduce environmental impact, and facilitate the creation of diverse 6-Deoxydaunomycin analogs.
Discovery and Validation of New Molecular Targets and Binding Sites
While the primary mechanism of action for many anthracyclines, including daunorubicin (B1662515), involves DNA intercalation and topoisomerase II inhibition, future research may uncover additional molecular targets or more nuanced aspects of their interactions. wikipedia.orgnih.govusp.br Studies on structural modifications, such as in 6-deoxy derivatives, have indicated resistance to enzymatic reductive deglycosidation, a process that can inactivate anthracyclines in hypoxic conditions. researchgate.net This suggests that the absence of the hydroxyl group at the C-6 position can influence metabolic pathways and potentially affect interactions with enzymes involved in drug metabolism.
Investigating the binding of 6-Deoxydaunomycin and its analogs to various biomolecules beyond DNA and topoisomerase II is an active area. Research utilizing techniques like molecular docking and dynamics simulations can predict binding sites and affinities to potential new targets. mdpi.comnih.govnih.gov For instance, studies on cytochrome P450 enzymes (CYPs) involved in daunorubicin metabolism have identified key residues affecting substrate binding and catalytic activity. mdpi.comnih.gov Understanding how the 6-deoxy modification influences these interactions can lead to the identification of specific CYPs or other enzymes as potential targets or mediators of 6-Deoxydaunomycin's effects. Furthermore, exploring interactions with other cellular components and pathways could reveal novel mechanisms of action or off-target effects relevant to optimizing therapeutic profiles.
Development of Next-Generation 6-Deoxydaunomycin Analogs with Optimized Biological Profiles
A significant focus of future anthracycline research is the design and synthesis of analogs with improved therapeutic indices, including enhanced efficacy and reduced toxicity, particularly cardiotoxicity. nih.govnih.govnih.gov The 6-deoxy modification itself represents a structural alteration that can influence the compound's properties, such as its resistance to enzymatic deglycosidation. researchgate.net
Future work will involve synthesizing and evaluating a range of 6-Deoxydaunomycin analogs with modifications at various positions, including the amino sugar moiety and the aglycone core. Research into N,N-dimethylated anthracyclines, for example, has shown that modifications to the amino sugar can impact DNA damage activity. nih.govfrontiersin.org Similarly, exploring analogs with different sugar moieties, such as glucuronic acid instead of daunosamine, has been pursued for daunorubicin and doxorubicin (B1662922). researchgate.net These studies provide valuable insights for designing 6-Deoxydaunomycin analogs with tailored biological activities. The synthesis of novel anthracycline derivatives containing azido (B1232118) glycosides is also being explored to overcome drug resistance mechanisms. usp.br The goal is to develop next-generation compounds with optimized pharmacokinetic profiles, improved tumor targeting, and reduced interactions with off-target molecules responsible for adverse effects.
Here is a table summarizing some types of modifications explored in anthracycline analog development:
| Modification Type | Examples/Location | Potential Impact |
| Aglycone Core | Modifications to the tetracyclic ring system | Influences DNA intercalation, topoisomerase II binding |
| Amino Sugar Moiety | Changes to the sugar type, amination, alkylation | Affects DNA binding, cellular uptake, metabolism |
| Substituents (e.g., at C-14) | Hydroxylation (e.g., daunorubicin vs doxorubicin) | Modifies activity spectrum, metabolism |
| Glycosidic Linkage | Alterations to the bond connecting sugar and aglycone | Impacts stability, metabolism |
| Introduction of new functional groups | Azido groups, other chemical moieties | Can influence activity, resistance mechanisms |
Application of Advanced Computational Methodologies in Design and Discovery
Advanced computational methodologies are becoming increasingly integral to the discovery and design of new drug candidates, including anthracycline analogs like 6-Deoxydaunomycin. nih.govpatsnap.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are powerful tools for predicting how compounds interact with biological targets, assessing binding affinities, and understanding the impact of structural modifications on activity. mdpi.comnih.govnih.govnih.govekb.eg
In silico studies can facilitate virtual screening of large libraries of potential 6-Deoxydaunomycin analogs to identify promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. patsnap.com Computational methods can also aid in the rational design of analogs by providing insights into the structural requirements for optimal binding to specific targets or for avoiding undesirable interactions. mdpi.comnih.gov For example, molecular dynamics simulations can confirm binding stability and structural rigidity of enzyme-ligand complexes, guiding the design of modified enzymes or ligands. mdpi.com Future research will increasingly leverage these computational tools to predict ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity early in the development pipeline, reducing the reliance on costly and time-consuming experimental studies. nih.govnih.govpatsnap.com The integration of bioinformatics and machine learning approaches will further enhance the power of computational methods in identifying potential targets and designing novel 6-Deoxydaunomycin derivatives with desired biological profiles. mdpi.compatsnap.com
Q & A
Q. What frameworks guide ethical data collection in 6-Deoxydaunomycin’s clinical translation studies?
- Adhere to CONSORT guidelines for trial design, including randomization, blinding, and power analysis. Obtain IRB approval for human subjects, ensuring informed consent and data anonymization. Address adverse event reporting transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
